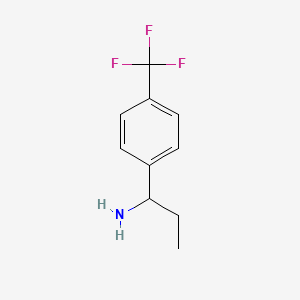

1-(4-(三氟甲基)苯基)丙-1-胺

描述

1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as 4-trifluoromethylphenethylamine, is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of amphetamine, and is classified as a phenethylamine. This compound has been studied in detail due to its potential applications in pharmacology and biochemistry, and has been used in a variety of laboratory experiments.

科学研究应用

聚合物开发

1-(4-(三氟甲基)苯基)丙-1-胺及其衍生物用于新型氟化聚酰亚胺的合成。这些聚酰亚胺具有高溶解性,可以形成透明且坚韧的薄膜,并且表现出高热稳定性。它们还具有低介电常数,使其适用于包括电子和航空航天工业在内的各种应用 (Chung, Tzu, & Hsiao, 2006).

化学反应催化

具有1-(4-(三氟甲基)苯基)丙-1-胺结构的化合物用作催化剂。例如,2,4-双(三氟甲基)苯基硼酸是一种相关化合物,已有效用于羧酸和胺之间的脱水酰胺化。这对于肽合成和其他应用非常重要 (Wang, Lu, & Ishihara, 2018).

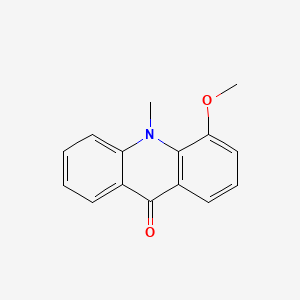

有机发光二极管

1-(4-(三氟甲基)苯基)丙-1-胺的衍生物,例如 PIMCFTPA 和 PIPCFTPA,已被设计和合成用于有机发光二极管 (OLED)。这些材料显示出高效率和优异的光谱稳定性,使其成为先进显示技术的希望 (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).

荧光应用

将 N-苯基取代基引入 4-氨基芪(一组与 1-(4-(三氟甲基)苯基)丙-1-胺相关的化合物)会导致荧光增加。这些衍生物表现出高荧光量子产率,并用于光化学应用 (Yang, Chiou, & Liau, 2002).

分析化学

在分析化学中,1-(4-(三氟甲基)苯基)丙-1-胺的衍生物已用于生物胺的衍生化,随后通过 LC-MS/MS 和 19F NMR 等技术进行测定。该应用在食品化学和安全性检测中非常重要 (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).

电子存储器件

一种用于生产超支化聚酰亚胺的新型四胺衍生物已被开发用于电子存储器件。这些超支化聚酰亚胺表现出优异的溶解性、优异的热稳定性,并已用于制造显示双稳态电导率开关的存储器件 (Tan, Yao, Song, Zhu, Yu, & Guan, 2017).

作用机制

Target of Action

1-(4-(Trifluoromethyl)phenyl)propan-1-amine primarily targets the central nervous system (CNS). It is known to interact with monoamine transporters, particularly the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters play crucial roles in regulating neurotransmitter levels in the synaptic cleft, thereby influencing mood, cognition, and overall brain function .

Mode of Action

The compound acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine. By binding to SERT, NET, and DAT, it prevents the reabsorption of these neurotransmitters back into the presynaptic neuron. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission and improving mood and cognitive functions .

Biochemical Pathways

The inhibition of monoamine reuptake affects several biochemical pathways:

These pathways collectively contribute to the compound’s therapeutic effects, particularly in treating depression and anxiety disorders.

Pharmacokinetics

The pharmacokinetics of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : Metabolites are excreted via the kidneys. The compound has a relatively long half-life, contributing to sustained therapeutic effects .

Result of Action

At the molecular level, the increased availability of serotonin, norepinephrine, and dopamine enhances synaptic transmission. This results in improved mood, reduced anxiety, and better cognitive function. At the cellular level, prolonged exposure to higher neurotransmitter levels can lead to receptor downregulation and changes in gene expression, contributing to long-term therapeutic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance:

- Interactions with Other Substances : Co-administration with other drugs or dietary components can affect the compound’s absorption and metabolism, potentially altering its therapeutic effects .

Understanding these factors is crucial for optimizing the compound’s use in clinical settings.

: Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years : (S)-Fluoxetine: Uses, Interactions, Mechanism of Action - DrugBank Online

生化分析

Biochemical Properties

It is known that the compound has a similar structure to fluoxetine , a well-known antidepressant drug. Fluoxetine is known to interact with various enzymes and proteins, including the serotonin reuptake transporter protein

Cellular Effects

Given its structural similarity to fluoxetine, it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As with its cellular effects, its mechanism of action may be similar to that of fluoxetine, which works by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain

Metabolic Pathways

Given its structural similarity to fluoxetine, it may be involved in similar metabolic pathways

属性

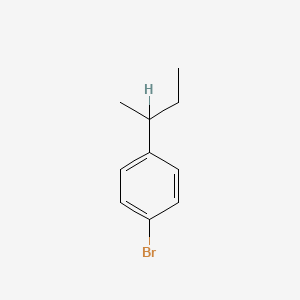

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETTZCHIABKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593490 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439811-20-8, 885276-54-0 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

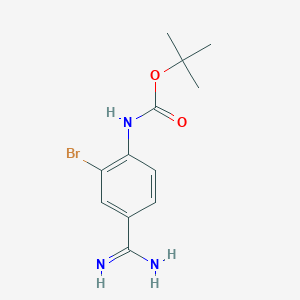

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

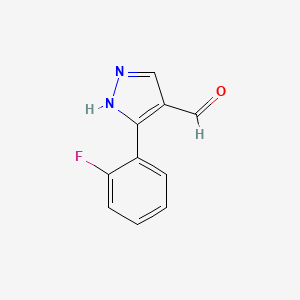

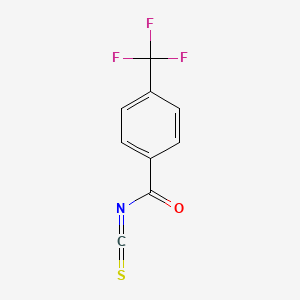

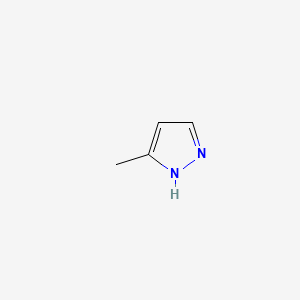

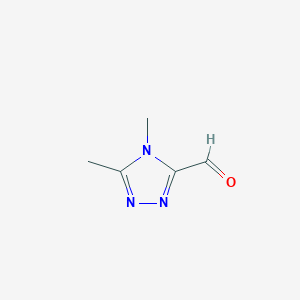

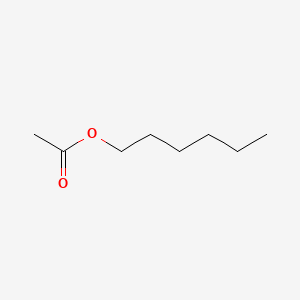

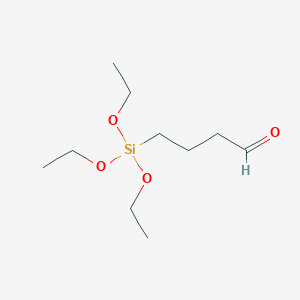

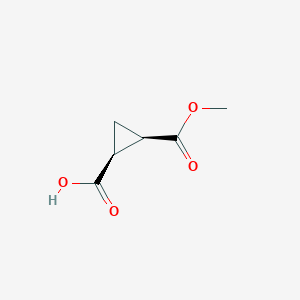

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431099.png)

![Ethyl 4-chloro-2-[(dimethylamino)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3431117.png)